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Abstract
(R)-5,7-Difluorochroman-4-ol (CAS No: 1270294-05-7) is a chiral fluorinated chromanol that

has emerged as a pivotal building block in modern medicinal chemistry.[1][2] Its structural

features, particularly the fluorine substitutions and the specific (R)-stereochemistry at the C4

position, impart unique physicochemical properties that are highly advantageous for drug

design.[1][3] This technical guide provides a comprehensive exploration of the core

physicochemical properties of (R)-5,7-Difluorochroman-4-ol, offering in-depth analysis, field-

proven experimental insights, and detailed protocols for its characterization. The primary

application driving interest in this molecule is its role as a crucial intermediate in the synthesis

of Tegoprazan, a potent potassium-competitive acid blocker (P-CAB) for treating acid-related

gastrointestinal disorders.[1][2][4][5] This document is intended for researchers, scientists, and

drug development professionals who require a deep technical understanding of this important

synthetic intermediate.

Molecular Identity and Structural Elucidation
The functionality and interaction of (R)-5,7-Difluorochroman-4-ol with biological targets are

fundamentally dictated by its three-dimensional structure.[1] The molecule features a chroman
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core, a heterocyclic system consisting of a dihydropyran ring fused to a benzene ring. The key

distinguishing features are the two fluorine atoms at the 5 and 7 positions of the aromatic ring

and a hydroxyl group at the chiral center (C4) in the (R) configuration.[2][3]

The fluorine atoms significantly influence the molecule's electronic properties, lipophilicity, and

metabolic stability, characteristics highly sought after in drug development.[3] The hydroxyl

group serves as a critical handle for further chemical derivatization and as a hydrogen bond

donor, which can be crucial for its reactivity and binding interactions.[1][3]

Caption: Chemical Structure of (R)-5,7-Difluorochroman-4-ol.

Core Identifiers
A consistent and accurate identification of chemical compounds is paramount in research and

development. The key identifiers for this compound are summarized below.

Identifier Value Source(s)

IUPAC Name
(4R)-5,7-difluoro-3,4-dihydro-

2H-chromen-4-ol
[2][6]

CAS Number 1270294-05-7 [1][2][7]

Molecular Formula C₉H₈F₂O₂ [2][6][7]

SMILES
O[C@@H]1CCOC2=CC(F)=C

C(F)=C12
[2][8]

InChI Key
HGTYMLFMXKYIQW-

SSDOTTSWSA-N
[2][6]

Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) or its

intermediates are critical determinants of its behavior, from synthesis and formulation to its

ultimate biological activity. While extensive experimental data for (R)-5,7-Difluorochroman-4-
ol is not publicly available, a combination of reported data and high-quality computational

predictions provides a strong working profile.[7]
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Property Value Type Source(s)

Molecular Weight 186.16 g/mol Experimental [2][7][9]

Appearance
White to off-white

solid
Experimental [2]

Boiling Point 228.4 ± 40.0 °C Predicted [2][9]

Density 1.402 ± 0.06 g/cm³ Predicted [2][9]

pKa 13.09 ± 0.20 Predicted [7][9][10]

LogP (XLogP3-AA) 1.78 Predicted [7][8][11]

Solubility Profile
Expert Insight: Quantitative solubility data in common laboratory solvents is not widely

published for (R)-5,7-Difluorochroman-4-ol.[7] The predicted LogP of 1.78 suggests moderate

lipophilicity, indicating that it is likely to be more soluble in organic solvents than in aqueous

media. For drug development, understanding solubility is non-negotiable as it impacts reaction

kinetics, purification, and bioavailability.

Protocol: Small-Scale Solubility Determination The causality behind this protocol is to efficiently

screen for suitable solvent systems for chromatography, reaction, or formulation without

consuming large quantities of the material.

Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of (R)-5,7-
Difluorochroman-4-ol into several vials.

Solvent Addition: To each vial, add a common laboratory solvent (e.g., Methanol, Ethanol,

DMSO, Ethyl Acetate, Dichloromethane, Water) in small, precise increments (e.g., 100 µL).

Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for

complete dissolution against a dark background.

Quantification: Record the volume of solvent required to fully dissolve the compound.

Calculate the approximate solubility in mg/mL.
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Rationale: This pragmatic approach provides the necessary data to select an appropriate

solvent for subsequent, larger-scale processes like purification via column chromatography

or setting up a reaction.[7]

Stability and Recommended Storage
(R)-5,7-Difluorochroman-4-ol is generally stable under recommended storage conditions.[7]

However, its structure contains functional groups susceptible to degradation. The hydroxyl

group can be oxidized, and the overall molecule is sensitive to certain conditions.

Parameter
Observation /
Recommendation

Source(s)

Chemical Stability
Stable under recommended

storage conditions.
[7][12]

Storage Conditions

Store in a dry, tightly sealed

container at 2-8°C. An inert

atmosphere is recommended

for long-term storage.

[2][7][9]

Conditions to Avoid Moisture. [7][12]

Incompatible Materials

Strong acids, acid chlorides,

acid anhydrides, and oxidizing

agents.

[7][12]

Trustworthiness of Protocol: Storing the compound under these conditions prevents hydrolysis,

oxidation, and other potential side reactions, ensuring the integrity and purity of the material for

downstream applications. Adherence to these guidelines is a self-validating system for

maintaining compound quality.

Spectroscopic and Analytical Profile
The structural confirmation and purity assessment of (R)-5,7-Difluorochroman-4-ol rely on a

suite of spectroscopic techniques. As enantiomers, both (R)- and (S)-5,7-Difluorochroman-4-
ol will yield identical spectra in an achiral environment (e.g., NMR, MS).[13] Chiral-specific
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techniques, such as optical rotation measurement or chiral chromatography, are necessary for

confirming the enantiomeric identity.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

High-Purity Sample of
(R)-5,7-Difluorochroman-4-ol

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)Analyze

Mass Spectrometry
(ESI-MS)

Analyze

FTIR Spectroscopy
Analyze

Chiral Analysis
(Optical Rotation)

Analyze

Structural Confirmation

Correlate Signals

Confirm Mass

Identify Functional Groups

Enantiomeric Confirmation
Determine Stereochemistry

Purity Assessment

Verify

Verify

Click to download full resolution via product page

Caption: Experimental workflow for comprehensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. For this

compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.[14][15] The large chemical

shift dispersion of ¹⁹F NMR makes it an excellent probe for analyzing fluorinated compounds.

[16][17]

¹H and ¹³C NMR Data (Representative)[5][13] Solvent: DMSO-d₆, Frequency: 600 MHz (¹H),

151 MHz (¹³C)
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¹H NMR
Chemical Shift (δ)
ppm

Multiplicity Assignment

Aromatic 6.69-6.72 m Aromatic H

Aromatic 6.53 d Aromatic H

CH-OH 5.40 d H-4

OH 4.76 s -OH

O-CH₂ 4.28-4.30 m H-2

O-CH₂ 4.16-4.21 m H-2

CH₂ 1.86-1.89 m H-3

¹³C NMR Chemical Shift (δ) ppm Assignment

Aromatic 163.2, 161.7, 156.6 C-F and C-O Ar

Aromatic 110.5 C-Ar

Aromatic 100.0, 95.9 C-Ar

CH-OH 62.1 C-4

O-CH₂ 55.3 C-2

CH₂ 30.5 C-3

Experimental Protocol: NMR Sample Preparation[13]

Sample Weighing: Accurately weigh 5-10 mg of (R)-5,7-Difluorochroman-4-ol.

Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆)

inside a clean 5 mm NMR tube.

Acquisition: Record spectra on a high-field NMR spectrometer (e.g., ≥400 MHz).

Rationale: Using a high-field instrument provides better signal dispersion and resolution,

which is critical for unambiguous assignment of protons and carbons, especially in the
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crowded aromatic region and for resolving complex splitting patterns caused by fluorine

coupling.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For chromanols, soft

ionization techniques like Electrospray Ionization (ESI) are common. Interestingly, some

chromanol structures have been observed to produce radical cation molecular ions (M⁺·)

instead of the more typical protonated molecules ([M+H]⁺), particularly under acidic conditions.

[18] This is a key mechanistic insight for scientists to consider during data interpretation, as the

choice of mobile phase can influence the observed ionic species.[18]

Synthesis and Quality Control
The primary industrial synthesis of (R)-5,7-Difluorochroman-4-ol is achieved through the

highly stereoselective asymmetric reduction of the prochiral ketone, 5,7-difluorochroman-4-one.

[1][4][7]
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Caption: General workflow for the enzymatic synthesis of (R)-5,7-Difluorochroman-4-ol.

Enzymatic Asymmetric Reduction
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Expert Insight: The choice of an enzymatic method, specifically using a ketoreductase (KRED),

is a deliberate one driven by the principles of green chemistry and the need for high

stereochemical purity.[19] Metal-catalyzed hydrogenations can also achieve this but often

require harsh conditions and expensive, toxic heavy metals. KREDs operate in aqueous media

under mild conditions and exhibit exquisite stereoselectivity, directly yielding the desired (R)-

enantiomer with high enantiomeric excess (ee).[7][19]

General Experimental Protocol:[7]

Biocatalyst Preparation: A suitable buffer solution is prepared, and the ketoreductase

enzyme, a coenzyme (typically NADPH), and a coenzyme recycling system (e.g.,

glucose/glucose dehydrogenase) are added.

Substrate Addition: The 5,7-difluorochroman-4-one substrate is dissolved in a minimal

amount of a water-miscible co-solvent and added to the enzyme mixture. A fed-batch

approach is often used in scale-up operations to avoid substrate inhibition of the enzyme.[19]

Reaction Control: The reaction is maintained at a controlled temperature and pH to ensure

optimal enzyme performance.

Monitoring: The reaction's progress is monitored by HPLC or TLC until the starting material is

consumed.

Workup and Purification: Upon completion, the product is extracted with an organic solvent.

The combined organic layers are dried, and the solvent is removed. The crude product is

then purified by column chromatography or recrystallization to yield the high-purity (R)-5,7-
Difluorochroman-4-ol.[7]

Trustworthiness of Protocol: This protocol incorporates a monitoring step (HPLC/TLC), which is

a self-validating control point. It ensures that the reaction is not terminated prematurely or

allowed to run too long, which could lead to side-product formation. This direct feedback loop is

essential for reproducible, high-yield synthesis.

Conclusion
(R)-5,7-Difluorochroman-4-ol is a compound of significant scientific and commercial interest,

primarily due to its role in the synthesis of Tegoprazan. Its physicochemical profile—
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characterized by moderate lipophilicity, specific stereochemistry, and the presence of electron-

withdrawing fluorine atoms—makes it an ideal intermediate for drug development.

Understanding its properties, from solubility and stability to its detailed spectroscopic signature,

is crucial for any scientist working with this molecule. The established enzymatic synthesis

routes offer a green and efficient pathway to this chiral alcohol, ensuring high purity and

stereoselectivity. This guide provides the foundational knowledge and practical protocols

necessary for the successful handling, characterization, and application of (R)-5,7-
Difluorochroman-4-ol in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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